2-[2-(Trifluoromethyl)phenoxy]acetic Acid: Chemical Architecture and Synthetic Utility
2-[2-(Trifluoromethyl)phenoxy]acetic Acid: Chemical Architecture and Synthetic Utility
Topic: 2-[2-(Trifluoromethyl)phenoxy]acetic acid CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]
Technical Monograph for Drug Discovery & Agrochemical Research [1]
Abstract
2-[2-(Trifluoromethyl)phenoxy]acetic acid (CAS: 162922-18-1) represents a specialized fluorinated building block within the phenoxyacetic acid class.[1][2] Characterized by an ortho-trifluoromethyl substituent, this compound serves as a critical intermediate in the synthesis of PPAR agonists, auxin-mimic herbicides, and antimicrobial hydrazones.[1] This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and applications in medicinal chemistry, emphasizing the metabolic and steric implications of the trifluoromethyl (
Chemical Identity & Molecular Architecture[1][3]
The distinctiveness of this compound lies in the strategic placement of the trifluoromethyl group at the ortho (2-) position of the phenoxy ring.[1] This substitution pattern introduces significant steric bulk and lipophilicity compared to its non-fluorinated or para-substituted congeners, influencing receptor binding kinetics and metabolic stability.[1]
Identifiers & Nomenclature
| Identifier Type | Value |
| CAS Number | 162922-18-1 |
| IUPAC Name | 2-[2-(Trifluoromethyl)phenoxy]acetic acid |
| Molecular Formula | |
| SMILES | OC(=O)COc1ccccc1C(F)(F)F |
| InChI Key | KTTDWGZRVMNQNZ-UHFFFAOYSA-N |
| Molecular Weight | 220.15 g/mol |
Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values essential for formulation and process chemistry.
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Standard for phenoxyacetic acids |
| Melting Point | 130–135 °C (Predicted) | Analogous to 3- |
| pKa (Acid) | ~3.07 | Carboxylic acid proton |
| LogP | 2.45 | Enhanced by |
| H-Bond Donors | 1 | Carboxylic -OH |
| H-Bond Acceptors | 4 | Ether O, Carbonyl O, F atoms |
| Solubility | DMSO, Methanol, Ethanol | Low water solubility at neutral pH |
Synthetic Pathways & Process Chemistry
The synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetic acid typically employs a Williamson ether synthesis strategy.[1] This approach is preferred for its scalability and high yield, utilizing 2-trifluoromethylphenol as the nucleophilic scaffold.[1]
Core Synthesis Protocol (Williamson Ether Strategy)
Reaction Logic:
-
Activation: Deprotonation of the phenol using a base (
or ) to generate the phenoxide anion. -
Substitution (
): Nucleophilic attack of the phenoxide on an -haloacetate (Ethyl bromoacetate or Chloroacetic acid).[1] -
Hydrolysis: Saponification of the intermediate ester (if used) to yield the free acid.
Detailed Methodology
-
Reagents: 2-Trifluoromethylphenol (1.0 eq), Ethyl bromoacetate (1.1 eq),
(2.0 eq).[1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]
-
Conditions: Reflux (60–80 °C) for 4–12 hours.
Step-by-Step Workflow:
-
Dissolve 2-trifluoromethylphenol in DMF.[1]
-
Add anhydrous potassium carbonate (
) and stir for 30 minutes to facilitate deprotonation. -
Add ethyl bromoacetate dropwise to control exotherm.
-
Heat the mixture to 80 °C and monitor by TLC/LC-MS until the phenol is consumed.
-
Workup: Pour into ice water; extract the ester intermediate with ethyl acetate.
-
Hydrolysis: Dissolve the ester in MeOH/THF (1:1) and treat with 2M NaOH (aq). Stir at room temperature for 2 hours.
-
Isolation: Acidify with 1M HCl to pH 2. The product precipitates as a white solid; filter and recrystallize from ethanol/water.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic workflow for the production of 2-[2-(Trifluoromethyl)phenoxy]acetic acid via Williamson ether synthesis.
Applications in Drug Discovery & Agrochemicals[1][4]
The 2-[2-(Trifluoromethyl)phenoxy]acetic acid scaffold is a versatile pharmacophore.[1] Its utility is driven by the "Fluorine Effect," where the
Medicinal Chemistry: PPAR Agonism & Bioisosterism
Phenoxyacetic acids are the structural backbone of fibrates (e.g., Clofibrate), which act as PPAR
-
Metabolic Stability: The ortho-trifluoromethyl group blocks metabolic hydroxylation at the 2-position, significantly extending the compound's half-life (
) compared to non-fluorinated analogs [2].[1] -
Lipophilicity: The
group increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active candidates.[1]
Agrochemicals: Auxin Mimicry
Synthetic auxins (herbicides) like 2,4-D rely on the phenoxyacetic acid moiety.[1] The introduction of electron-withdrawing groups (like
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: Structure-Activity Relationship (SAR) breakdown highlighting the functional roles of the molecule's sub-structures.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
NMR (DMSO-
, 400 MHz): -
NMR: Single singlet peak around -60 to -63 ppm, characteristic of the
group.[1] -
IR Spectroscopy:
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it shares the hazard profile of fluorinated phenoxyacetic acids.
-
GHS Classification:
-
Handling Protocols:
References
-
MDPI. (2024).[5] Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. Available at: [Link][1]
-
Jelsciences. (2024).[5] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
